1-(Allyloxy)-2-bromobenzene

Catalog No.
S1492006
CAS No.
60333-75-7
M.F
C9H9BrO
M. Wt
213.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Allyloxy)-2-bromobenzene

CAS Number

60333-75-7

Product Name

1-(Allyloxy)-2-bromobenzene

IUPAC Name

1-bromo-2-prop-2-enoxybenzene

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

InChI

InChI=1S/C9H9BrO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7H2

InChI Key

PXOIJEJWBLMJHW-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC=C1Br

Synonyms

1-Bromo-2-(2-propenyloxy)-benzene; 1-(Allyloxy)-2-bromobenzene; 1-Bromo-2-allyloxybenzene; Allyl 2-bromophenyl Ether; Allyl o-Bromophenyl Ether; o-(Allyloxy)bromobenzene; o-Bromophenyl Allyl Ether

Canonical SMILES

C=CCOC1=CC=CC=C1Br

Precursor for Substituted Benzofurans:

One potential application of 1-(Allyloxy)-2-bromobenzene lies in its use as a precursor for the synthesis of substituted benzofurans. Benzofurans are a class of heterocyclic compounds with various applications in the pharmaceutical industry. A study mentions 1-Bromo-2-(2-propen-1-yloxy)-benzene (another name for 1-(Allyloxy)-2-bromobenzene) as a reagent for producing 3-methyl-2,3-dihydrobenzofurans through a reductive cyclization reaction with high yields (97%) [].

1-(Allyloxy)-2-bromobenzene is an organic compound with the molecular formula C9H9BrO and a molecular weight of approximately 213.074 g/mol. It features a bromine atom attached to a benzene ring, which is further substituted with an allyloxy group. This compound is characterized by its unique structure that allows it to participate in various

As 1-(Allyloxy)-2-bromobenzene primarily functions as a synthetic intermediate, a specific mechanism of action is not applicable. Its role lies in providing a reactive group (allyloxy) for further chemical transformations.

  • Safety information: Detailed safety data sheets (SDS) for 1-(Allyloxy)-2-bromobenzene are not widely available. However, considering the presence of bromine, it is advisable to handle the compound with caution. Standard laboratory practices for handling organic chemicals should be followed, including wearing gloves, eye protection, and working in a well-ventilated fume hood.
  • Potential hazards:
    • Skin and eye irritant: Aryl bromides can cause irritation upon contact with skin and eyes.
    • Suspected respiratory irritant: Inhalation of vapors may irritate the respiratory tract.
    • Environmental hazard: Aryl bromides can be toxic to aquatic organisms.

1-(Allyloxy)-2-bromobenzene is primarily involved in nucleophilic substitution reactions. The bromine atom can be replaced by various nucleophiles, making it a versatile intermediate in organic synthesis. Some notable reactions include:

  • Nucleophilic Substitution: The bromine can be replaced by amines, alcohols, or other nucleophiles, leading to the formation of new compounds.
  • Elimination Reactions: Under certain conditions, the compound may undergo elimination reactions to form alkenes.
  • Cross-Coupling Reactions: It can also participate in cross-coupling reactions like Suzuki or Stille reactions, utilizing its bromine atom for coupling with organometallic reagents.

1-(Allyloxy)-2-bromobenzene finds applications primarily in organic synthesis as an intermediate for producing more complex molecules. Its utility includes:

  • Synthesis of Pharmaceuticals: It can serve as a building block in the synthesis of pharmaceutical agents.
  • Material Science: The compound may be used in developing new materials or polymers due to its reactive functional groups.
  • Chemical Research: As a versatile reagent, it is useful in various laboratory experiments aimed at exploring reaction mechanisms and developing new synthetic methodologies .

Several compounds share structural similarities with 1-(Allyloxy)-2-bromobenzene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(Propoxy)-2-bromobenzeneSimilar ether functionalityPropyl group instead of allyl
1-(Methoxy)-2-bromobenzeneContains a methoxy groupSmaller alkyl group; different reactivity profile
1-(Allyloxy)-3-bromobenzeneBromine at a different positionDifferent regioselectivity affecting reactivity
1-Bromo-2-phenoxyethaneContains an ether linkageDifferent alkyl side chain; potential for diverse reactions

Each of these compounds exhibits unique reactivity and applications based on their structural differences. For instance, while 1-(Allyloxy)-2-bromobenzene is more reactive due to the allyl group, other compounds may offer different pathways for chemical transformations.

XLogP3

3.1

Dates

Modify: 2023-08-15

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